2-Phenyl-3-(2-vinylphenyl)acrylic acid
Description
2-Phenyl-3-(2-vinylphenyl)acrylic acid is a cinnamic acid derivative characterized by a phenyl group at position 2 and a 2-vinylphenyl substituent at position 3 of the acrylic acid backbone.
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
(Z)-3-(2-ethenylphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H14O2/c1-2-13-8-6-7-11-15(13)12-16(17(18)19)14-9-4-3-5-10-14/h2-12H,1H2,(H,18,19)/b16-12- |
InChI Key |
PSEYKFRIRANLGX-VBKFSLOCSA-N |
SMILES |
C=CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C=CC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)O |
Canonical SMILES |
C=CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- (E)-2-Phenyl-3-(3,4-dimethoxyphenyl)acrylic Acid (A8): Methoxy groups act as electron donors, shifting UV λmax to 308 nm .
- 2-(2-Nitro-phenyl)-3-phenyl-acrylic Acid : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in nucleophilic substitutions .
- (2Z)-2-Amino-3-phenylacrylic Acid: The amino group increases solubility in polar solvents and modifies acidity (lower pKa) .
Physical and Spectral Properties
| Compound | Melting Point (°C) | UV λmax (nm) | HPLC Retention Time (min) | Solubility Trends |
|---|---|---|---|---|
| (E)-2-Phenyl-3-(3,4-dimethoxyphenyl)acrylic Acid (A8) | 229.0–229.1 | 308 | 6.094 (methanol:water = 6:4) | Moderate in polar solvents |
| (E)-2-Phenyl-3-(3-methoxy-4-acetoxyphenyl)acrylic Acid (A9) | 209.5–209.9 | 284 | 19.271 (methanol:water = 5:5) | Lower due to acetoxy group |
| 2-Methyl-3-(3-methylphenyl)acrylic Acid | 48 (321 K) | Not reported | Not applicable | Ethanol-soluble |
| 3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic Acid | Not reported | Not reported | Not applicable | Likely low (nonpolar substituents) |
The vinyl group in the target compound may lower melting points compared to methoxy derivatives due to reduced crystallinity, while UV absorption could fall between A8 (308 nm) and A9 (284 nm) depending on conjugation extent.
Crystallographic and Stability Insights
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